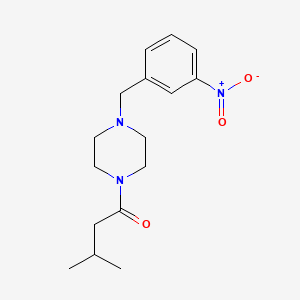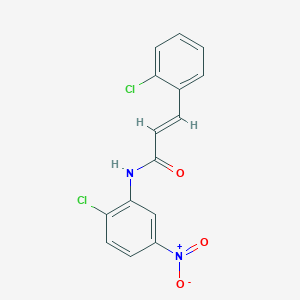
1-(3-methylbutanoyl)-4-(3-nitrobenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methylbutanoyl)-4-(3-nitrobenzyl)piperazine, also known as ANL-151, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ANL-151 is a piperazine derivative that has been shown to have potent antipsychotic and anti-inflammatory effects. In
作用机制
The exact mechanism of action of 1-(3-methylbutanoyl)-4-(3-nitrobenzyl)piperazine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which is responsible for its antipsychotic effects. Additionally, 1-(3-methylbutanoyl)-4-(3-nitrobenzyl)piperazine has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which is responsible for its anti-inflammatory effects.
Biochemical and Physiological Effects:
1-(3-methylbutanoyl)-4-(3-nitrobenzyl)piperazine has been shown to have several biochemical and physiological effects. In animal models, it has been found to decrease the activity of dopamine neurons in the mesolimbic pathway, which is responsible for the positive symptoms of schizophrenia. Additionally, 1-(3-methylbutanoyl)-4-(3-nitrobenzyl)piperazine has been found to decrease the production of pro-inflammatory cytokines, which is responsible for its anti-inflammatory effects.
实验室实验的优点和局限性
One of the main advantages of 1-(3-methylbutanoyl)-4-(3-nitrobenzyl)piperazine is its potent antipsychotic and anti-inflammatory effects. This makes it a promising candidate for the treatment of schizophrenia and inflammatory diseases. Additionally, 1-(3-methylbutanoyl)-4-(3-nitrobenzyl)piperazine has been found to have a low toxicity profile, making it safe for use in lab experiments.
However, one of the limitations of 1-(3-methylbutanoyl)-4-(3-nitrobenzyl)piperazine is its limited solubility in water, which can make it difficult to administer in lab experiments. Additionally, 1-(3-methylbutanoyl)-4-(3-nitrobenzyl)piperazine has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for research on 1-(3-methylbutanoyl)-4-(3-nitrobenzyl)piperazine. One area of research is to further investigate its mechanism of action and how it produces its antipsychotic and anti-inflammatory effects. Additionally, further studies are needed to determine its safety and efficacy in humans. Finally, 1-(3-methylbutanoyl)-4-(3-nitrobenzyl)piperazine could be used as a starting point for the development of new antipsychotic and anti-inflammatory drugs with improved efficacy and safety profiles.
合成方法
The synthesis of 1-(3-methylbutanoyl)-4-(3-nitrobenzyl)piperazine involves the reaction of 1-(3-methylbutanoyl)piperazine with 3-nitrobenzyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-(3-methylbutanoyl)-4-(3-nitrobenzyl)piperazine. The compound can be purified using column chromatography or recrystallization methods.
科学研究应用
1-(3-methylbutanoyl)-4-(3-nitrobenzyl)piperazine has been studied extensively for its potential therapeutic applications. It has been shown to have potent antipsychotic effects in animal models, making it a promising candidate for the treatment of schizophrenia and other psychotic disorders. Additionally, 1-(3-methylbutanoyl)-4-(3-nitrobenzyl)piperazine has been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
3-methyl-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-13(2)10-16(20)18-8-6-17(7-9-18)12-14-4-3-5-15(11-14)19(21)22/h3-5,11,13H,6-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSBDUSINWPOSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806357 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Methyl-1-[4-(3-nitrobenzyl)piperazin-1-yl]butan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]butanamide](/img/structure/B5880718.png)
![7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5880723.png)
![4-chloro-N'-[(3,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5880725.png)
![4-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5880727.png)


![1-{4-amino-2-[(4-ethoxyphenyl)amino]-1,3-thiazol-5-yl}-2,2-dimethyl-1-propanone](/img/structure/B5880745.png)


![4-{5-[(3,4-dichlorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5880768.png)


![2-[(2-methyl-2-propen-1-yl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5880794.png)
![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5880799.png)